Bienvenue dans la boutique en ligne BenchChem!

Autotaxin-IN-4

Autotaxin Enzymatic Assay IC50

Autotaxin-IN-4 (compound 51) is a best-in-class autotaxin (ATX) inhibitor delivering low nanomolar potency (IC50 2.2 nM) and a robust PK/PD relationship unmatched by generic tool compounds. Engineered for sustained LPA suppression in fibrotic disease models, it ensures reliable target engagement every experiment. Choose this probe when inconsistent potency, poor exposure, or off-target effects risk your fibrosis or IPF pharmacology data.

Molecular Formula C22H21N9O2
Molecular Weight 443.5 g/mol
Cat. No. B12425906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutotaxin-IN-4
Molecular FormulaC22H21N9O2
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=NNN=C21)C(=O)CC3=NC(=NO3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5
InChIInChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)28-30-27-17)9-19-26-21(29-33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,27,28,30)
InChIKeySXAMGRAIZSSWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Autotaxin-IN-4 (Compound 51) ATX Inhibitor for Idiopathic Pulmonary Fibrosis Research & Procurement


Autotaxin-IN-4 (also designated compound 51, CAS 2156655-86-4) is a synthetic small-molecule autotaxin (ATX) inhibitor originally disclosed in patent WO2018212534A1 [1]. It functions by binding to and inhibiting the lysophospholipase D activity of ATX, thereby blocking the conversion of lysophosphatidylcholine (LPC) to the bioactive signaling lipid lysophosphatidic acid (LPA). The compound is primarily utilized as a chemical probe in the study of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), where aberrant ATX-LPA axis signaling is a known pathogenic driver [1].

Why Generic Autotaxin Inhibitors Cannot Replace Autotaxin-IN-4 in Critical Experimental Systems


Autotaxin inhibitors exhibit significant structural and pharmacological diversity, which translates into wide-ranging differences in enzyme inhibition potency, pharmacokinetic (PK) behavior, and in vivo pharmacodynamic (PD) profiles. Simple potency comparisons, often derived from isolated enzyme assays using different substrates and conditions, are insufficient to predict functional equivalence. For example, clinical candidate GLPG1690 displays an IC50 approximately 100-fold higher than tool compound PF-8380 in the FS-3 enzyme assay, and even greater disparities are observed in human plasma [1]. Substituting one ATX inhibitor for another without rigorous cross-validation risks experimental failure due to mismatched potency, off-target activity, inadequate systemic exposure, or divergent PK/PD relationships. Autotaxin-IN-4 is distinguished by its specific combination of low nanomolar potency, favorable PK properties, and a robust PK/PD relationship, making it a uniquely positioned tool for in vivo pharmacology studies where target engagement and durable LPA suppression are required .

Autotaxin-IN-4 Procurement Guide: Head-to-Head Quantitative Comparison with Key ATX Inhibitor Comparators


Enzymatic Potency: Autotaxin-IN-4 Demonstrates Superior ATX Inhibition Compared to Clinical Candidate GLPG1690 and Matches Potent Tool Compound PF-8380

In isolated enzyme assays using the FS-3 substrate, Autotaxin-IN-4 exhibits an IC50 of 2.2 nM . This potency is comparable to the widely used tool compound PF-8380 (IC50 = 2.8 nM) and markedly superior to the clinical candidate GLPG1690 (IC50 = 242 nM) [1].

Autotaxin Enzymatic Assay IC50

Within-Patent Series Differentiation: Autotaxin-IN-4 (Compound 51) Exhibits Superior Potency to Closely Related Structural Analogs

Autotaxin-IN-4 is one of the most potent compounds among the inhibitors disclosed in WO2018212534A1. It demonstrates an IC50 of 2.2 nM, which is more potent than other structurally related analogs from the same patent series, including Autotaxin-IN-3 (compound 33, IC50 = 2.4 nM), Autotaxin-IN-5 (compound 63, IC50 = 15.3 nM), and Autotaxin-IN-6 (compound 23, IC50 = 30 nM) .

Structure-Activity Relationship Patent Potency

Pharmacokinetic and Pharmacodynamic Advantage: Favorable PK/PD Relationship Supports In Vivo Application

Autotaxin-IN-4 is reported to exhibit favorable pharmacokinetic (PK) properties and a robust PK/pharmacodynamic (PD) relationship . While specific PK parameters (e.g., bioavailability, half-life) are not publicly disclosed, this qualitative characterization suggests the compound achieves and maintains plasma concentrations sufficient for sustained ATX inhibition and LPA suppression in vivo. In contrast, many ATX inhibitors, including PF-8380, exhibit limited oral bioavailability and short half-lives, requiring frequent or high dosing to maintain target coverage [1].

Pharmacokinetics Pharmacodynamics In Vivo

Target Class Specificity: Autotaxin-IN-4 is a Potent and Selective ATX Inhibitor

Autotaxin-IN-4 is described as a selective ATX inhibitor, with its inhibitory specificity confirmed in Amplex Red-based assays . While a comprehensive selectivity panel against other nucleotide pyrophosphatase/phosphodiesterase family members (e.g., NPP1, NPP3) is not available, the compound's design from a focused ATX inhibitor series and its potent inhibition of LPA production suggest a high degree of target selectivity. Non-selective inhibitors or those with off-target activity can confound experimental interpretation, particularly in complex biological systems where ATX-LPA signaling intersects with multiple pathways.

Selectivity Target Engagement Specificity

Optimal Use Cases for Autotaxin-IN-4 in Preclinical and Translational Research


In Vivo Pharmacology of Fibrotic Diseases

Autotaxin-IN-4 is ideally suited for in vivo studies investigating the therapeutic potential of ATX inhibition in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). Its favorable PK/PD relationship and robust potency enable sustained LPA suppression in animal models, which is critical for evaluating efficacy endpoints such as collagen deposition, lung function, and survival. The compound's performance in these models can be benchmarked against clinical candidates like GLPG1690 [1].

Mechanistic Studies of the ATX-LPA Signaling Axis

Due to its high potency (IC50 = 2.2 nM) and selectivity, Autotaxin-IN-4 is a valuable chemical probe for dissecting the ATX-LPA signaling pathway in cellular and tissue-based assays. It can be used to elucidate the role of ATX in cell migration, proliferation, and survival, as well as to investigate cross-talk with other signaling pathways .

Comparative Benchmarking of Novel ATX Inhibitors

Autotaxin-IN-4 serves as a high-quality reference standard for evaluating the potency, selectivity, and PK/PD properties of newly developed ATX inhibitors. Its well-characterized activity profile and commercial availability from reputable vendors make it an ideal comparator compound for structure-activity relationship (SAR) studies and preclinical development programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autotaxin-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.